![molecular formula C6H13N3O3S B14345437 Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- CAS No. 104789-49-3](/img/structure/B14345437.png)
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- is a complex organic compound with a unique structure that includes multiple functional groups such as ester, urea, hydrazine, and ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- typically involves the reaction of hydrazine derivatives with carbonyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. The specific synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions may vary, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction may yield hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the substituents involved.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosemicarbazide: A related compound with similar functional groups but different structural arrangement.
Isothiosemicarbazide: Another related compound with distinct chemical properties.
Uniqueness
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
104789-49-3 |
|---|---|
Formule moléculaire |
C6H13N3O3S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-[(aminocarbamothioylamino)methoxy]ethyl acetate |
InChI |
InChI=1S/C6H13N3O3S/c1-5(10)12-3-2-11-4-8-6(13)9-7/h2-4,7H2,1H3,(H2,8,9,13) |
Clé InChI |
YVHLUBWDWLRBBR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOCNC(=S)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


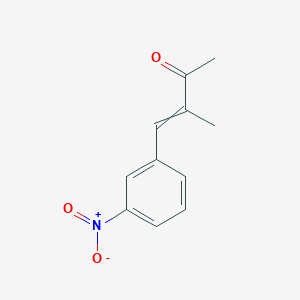
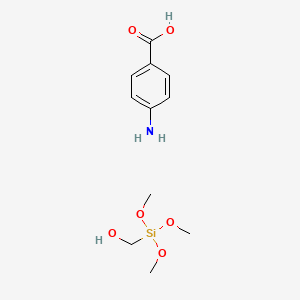

![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
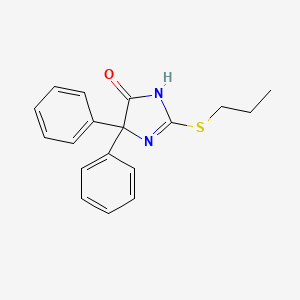
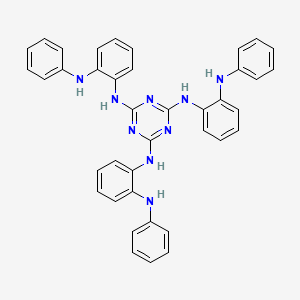



![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
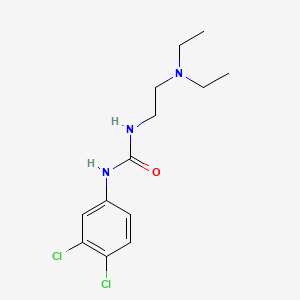

![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

